molecular formula C11H10N2O B1624858 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-29-9

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No.: B1624858
CAS No.: 179055-29-9
M. Wt: 186.21 g/mol
InChI Key: AUZCPJSYHVZKQZ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methyl-1H-pyrazol-4-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)[][3].

Major Products

    Oxidation: 4-(1-Methyl-1H-pyrazol-4-YL)benzoic acid.

    Reduction: 4-(1-Methyl-1H-pyrazol-4-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used[][3].

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring.

    4-(1-Methyl-1H-pyrazol-4-YL)benzoic acid: An oxidized form of the compound.

    4-(1-Methyl-1H-pyrazol-4-YL)benzyl alcohol: A reduced form of the compound.

Uniqueness

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is unique due to the presence of both an aldehyde group and a 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCPJSYHVZKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445327
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-29-9
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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